
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum is a platinum-based organometallic compound It is characterized by the presence of a platinum atom coordinated to a bromo ligand and a phenyl ring substituted with two dimethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum typically involves the reaction of platinum precursors with the appropriate ligands. One common method involves the reaction of platinum(II) bromide with 2,6-bis((dimethylamino)methyl)phenyl ligands in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo ligand can be substituted with other ligands such as chloride or iodide under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and coordination environment.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halide salts, oxidizing agents, and reducing agents. Typical reaction conditions involve the use of inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with chloride can yield (2,6-Bis((dimethylamino)methyl)phenyl)(chloro)platinum .
Aplicaciones Científicas De Investigación
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum involves its interaction with molecular targets through coordination chemistry. The platinum center can form complexes with various ligands, altering the electronic and steric properties of the compound. This interaction can affect molecular pathways and biological processes, leading to its observed effects in different applications .
Comparación Con Compuestos Similares
Similar Compounds
(2,6-Bis((dimethylamino)methyl)phenyl)(chloro)platinum: Similar structure but with a chloro ligand instead of bromo.
(2,6-Bis((dimethylamino)methyl)phenyl)(iodo)platinum: Similar structure but with an iodo ligand instead of bromo.
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)mercury: Similar structure but with mercury instead of platinum.
Uniqueness
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum is unique due to its specific coordination environment and the presence of the bromo ligand.
Propiedades
Fórmula molecular |
C12H19BrN2Pt |
|---|---|
Peso molecular |
466.28 g/mol |
Nombre IUPAC |
bromoplatinum(1+);1-[3-[(dimethylamino)methyl]benzene-2-id-1-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H19N2.BrH.Pt/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4;;/h5-7H,9-10H2,1-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
JBFQOUGAHDOVBM-UHFFFAOYSA-M |
SMILES canónico |
CN(C)CC1=[C-]C(=CC=C1)CN(C)C.Br[Pt+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12876961.png)
![5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
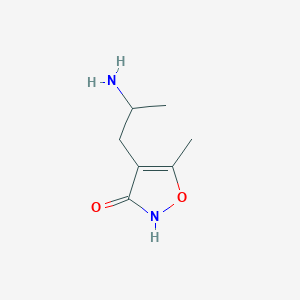
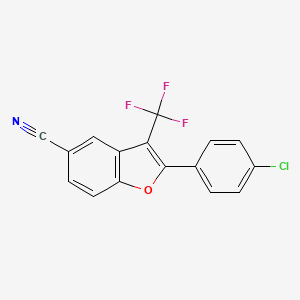


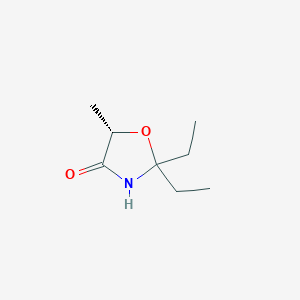
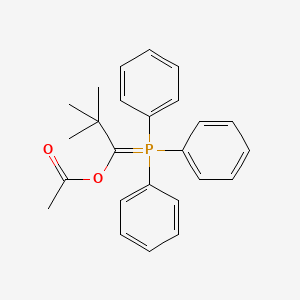
![2-(p-Tolyl)-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12877008.png)
![3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide](/img/structure/B12877020.png)

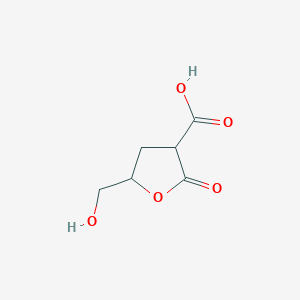
![1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12877037.png)

